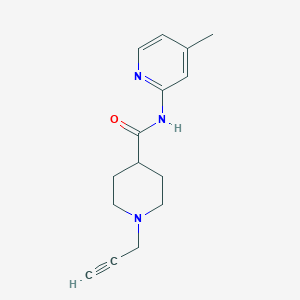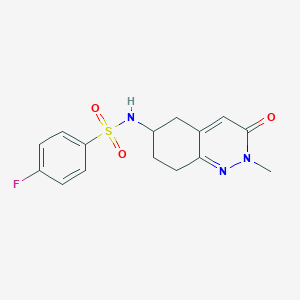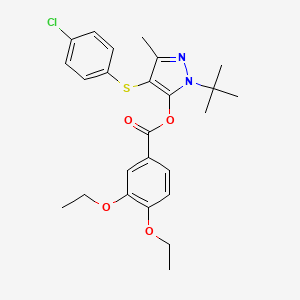
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as CPPHA, is a selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and addiction.
Wirkmechanismus
Target of Action
“N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide” is a piperidine derivative . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Piperidine derivatives can have a range of effects depending on their specific targets and mode of action .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is that it is highly selective for mGluR5, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. One area of interest is the potential use of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide in the treatment of Fragile X syndrome. Another area of research is the development of more potent and selective mGluR5 positive allosteric modulators. Finally, there is interest in the use of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide as a tool for studying the role of mGluR5 in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves several steps, starting with the reaction of cyclooctanone with hydroxylamine to form cyclooctanone oxime. This is followed by a series of reactions including the reaction of cyclooctanone oxime with 4-chloropyrimidine to form 4-chloro-6-cyclooctylpyrimidine, and the reaction of 4-chloro-6-cyclooctylpyrimidine with 4-aminophenol to form 6-cyclooctyl-4-(4-hydroxyphenyl)pyrimidine. Finally, the reaction of 6-cyclooctyl-4-(4-hydroxyphenyl)pyrimidine with piperidine-4-carboxylic acid chloride yields N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic and antidepressant effects in preclinical studies, and has shown promise in the treatment of addiction to drugs such as cocaine and alcohol. N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c29-24(27-20-9-5-2-1-3-6-10-20)19-13-15-28(16-14-19)22-17-23(26-18-25-22)30-21-11-7-4-8-12-21/h4,7-8,11-12,17-20H,1-3,5-6,9-10,13-16H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMADCSVSLBTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)

![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)
![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)
![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)



![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)

